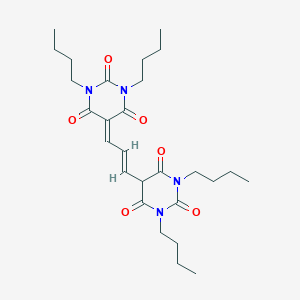
1,N(2)-Ethenodeoxyguanosine
Descripción general
Descripción
1,N(2)-Ethenodeoxyguanosine (1,N(2)-EdG) is an important nucleoside analog that has been used in the synthesis of various nucleosides and nucleotides for a variety of research applications. 1,N(2)-EdG is a structural analog of the natural nucleoside deoxyguanosine, and has been found to have a variety of biological activities, including antiviral, anti-cancer, and anti-inflammatory activities. In addition, 1,N(2)-EdG has been used in the synthesis of various nucleosides and nucleotides for a variety of research applications.
Aplicaciones Científicas De Investigación
1,N(2)-EdG has been used in a variety of scientific research applications, including antiviral, anti-cancer, and anti-inflammatory research. It has been found to have antiviral activity against a variety of viruses, including HIV, hepatitis C, and influenza. It has also been found to have anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colorectal cancer cell lines. In addition, 1,N(2)-EdG has been found to have anti-inflammatory activity, and has been used in research on inflammatory diseases such as rheumatoid arthritis and psoriasis.
Mecanismo De Acción
The mechanism of action of 1,N(2)-EdG is not fully understood, however, it is thought to act by inhibiting the activity of DNA and RNA polymerases, as well as inhibiting the activity of enzymes involved in nucleotide metabolism. In addition, 1,N(2)-EdG has been found to bind to and inhibit the activity of certain proteins involved in DNA and RNA replication, such as reverse transcriptase and topoisomerase.
Biochemical and Physiological Effects
1,N(2)-EdG has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of DNA and RNA polymerases, as well as inhibit the activity of enzymes involved in nucleotide metabolism. In addition, 1,N(2)-EdG has been found to bind to and inhibit the activity of certain proteins involved in DNA and RNA replication, such as reverse transcriptase and topoisomerase. Furthermore, it has been found to inhibit the activity of certain enzymes involved in the metabolism of nucleotides, such as thymidine kinase and ribonucleotide reductase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,N(2)-EdG has several advantages and limitations for laboratory experiments. One advantage is that it is relatively inexpensive and easy to synthesize. In addition, it has a wide range of biological activities, making it useful for a variety of research applications. However, it is also important to note that 1,N(2)-EdG is not very stable, and can be easily degraded by light and heat.
Direcciones Futuras
1,N(2)-EdG has a variety of potential future directions. One potential application is in the development of new antiviral drugs, as 1,N(2)-EdG has been found to have antiviral activity against a variety of viruses. In addition, 1,N(2)-EdG could be used in the development of new anti-cancer drugs, as it has been found to have anti-cancer activity against a variety of cancer cell lines. Furthermore, 1,N(2)-EdG could be used in the development of new anti-inflammatory drugs, as it has been found to have anti-inflammatory activity. Finally, 1,N(2)-EdG could be used in the development of new nucleoside and nucleotide analogs for a variety of research applications.
Propiedades
IUPAC Name |
3-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4H-imidazo[1,2-a]purin-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O4/c18-4-7-6(19)3-8(21-7)17-5-14-9-10(17)15-12-13-1-2-16(12)11(9)20/h1-2,5-8,18-19H,3-4H2,(H,13,15)/t6-,7+,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJBQTAFGHUSKK-RNJXMRFFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@@H]1N2C=NC3=C2NC4=NC=CN4C3=O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30910926 | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,N(2)-Ethenodeoxyguanosine | |
CAS RN |
108929-11-9 | |
| Record name | 1,N(2)-Ethenodeoxyguanosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108929119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-Deoxypentofuranosyl)-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30910926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



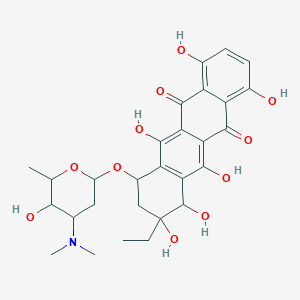
![Sodium;(5R,6E)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B218284.png)
![methyl 2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[[2-methyl-2-[[(2S)-3-methyl-2-[[2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]butanoyl]amino]propanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]butanoyl]amino]propanoyl]amino]butanoyl]amino]propanoate](/img/structure/B218286.png)

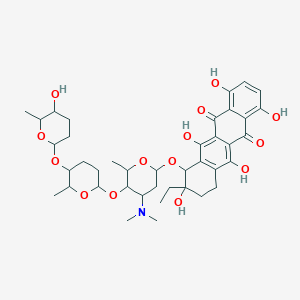



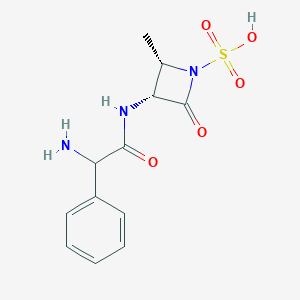

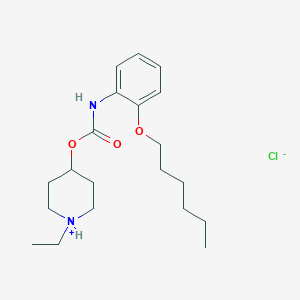
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)

